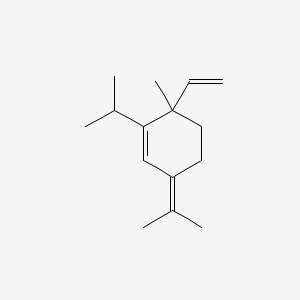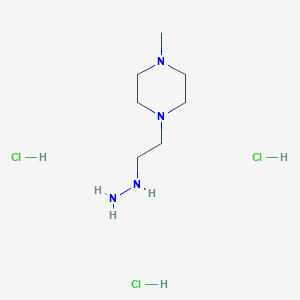![molecular formula C12H24N2O3 B12292873 Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate typically involves the reaction of tert-butyl 2-amino-3-methylbutanoate with an appropriate reagent to introduce the 3-amino-3-oxopropyl group. One common method involves the use of tert-butyl 2-amino-3-methylbutanoate and 3-amino-3-oxopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ketone group results in secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-amino-3-methylbutanoate: Lacks the 3-amino-3-oxopropyl group, making it less versatile in chemical reactions.
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications
Uniqueness
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15) |
InChI-Schlüssel |
XVZGFLXDPWEXRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
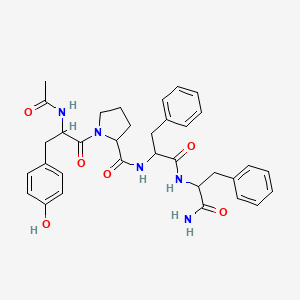
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)

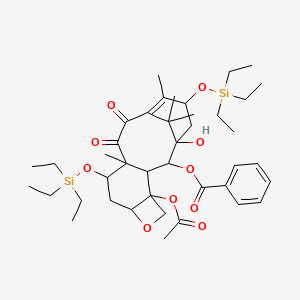
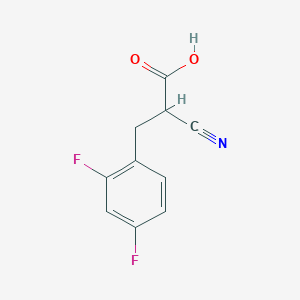
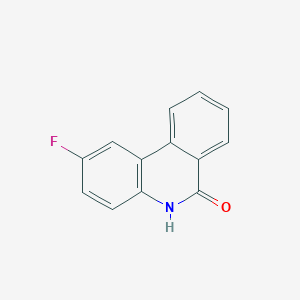

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
